molecular formula C8H10O6P2 B3737154 (2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid

(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid

Cat. No.: B3737154
M. Wt: 264.11 g/mol
InChI Key: QOJLTWOWHGWWQB-UHFFFAOYSA-N
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Description

(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique benzoxaphosphol structure, which includes both hydroxyl and phosphonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The industrial production process also emphasizes the importance of purification steps to remove any impurities and ensure the compound’s high quality.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which (2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and phosphonic acid groups play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Ginsenoside Compound K: A triterpenoid saponin found in ginseng with various biological activities.

Uniqueness

(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid stands out due to its unique benzoxaphosphol structure, which combines hydroxyl and phosphonic acid groups

Properties

IUPAC Name

(2-hydroxy-3-methyl-2-oxo-1,2λ5-benzoxaphosphol-3-yl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O6P2/c1-8(15(9,10)11)6-4-2-3-5-7(6)14-16(8,12)13/h2-5H,1H3,(H,12,13)(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJLTWOWHGWWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2OP1(=O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid
Reactant of Route 2
(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid
Reactant of Route 3
(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid
Reactant of Route 4
(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid
Reactant of Route 5
(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid
Reactant of Route 6
(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid

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